![molecular formula C19H18N2O2S B2696021 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313364-39-5](/img/structure/B2696021.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is a chemical compound that has been studied for its potential application in scientific research1. It is a derivative of N-2,5-Dimethylphenylthioureido Acid2.
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature. However, related compounds have been synthesized and characterized23. For instance, the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives has been reported2. The synthesis involved the use of representative Gram-negative and Gram-positive strains, including tedizolid/linezolid-resistant S. aureus, as well as emerging fungal pathogens2.Molecular Structure Analysis
The molecular structure of “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is not explicitly available in the literature. However, a related compound, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was synthesized and characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction4.Chemical Reactions Analysis
The specific chemical reactions involving “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” are not well-documented in the available literature. However, related compounds have been involved in various chemical reactions35.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” are not explicitly available in the literature. However, a related compound, N-(2,5-Dimethylphenyl)formamide, has a molecular weight of 149.196.
科学的研究の応用
Synthesis and Antimicrobial Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these thiazole derivatives exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi. This suggests their potential as valuable therapeutic agents for the treatment of microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy for Cancer Treatment
Another application of related chemical compounds includes the synthesis of new zinc phthalocyanine derivatives characterized for use in photodynamic therapy (PDT). These derivatives show excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment. Such compounds demonstrate the potential for therapeutic intervention in oncology, highlighting the versatility of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide-related molecules in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Intermolecular Interactions
Research on the molecular structure and intermolecular interactions of similar benzamide derivatives provides insights into their chemical behavior. Studies on N-3-hydroxyphenyl-4-methoxybenzamide, for instance, reveal the influence of dimerization and crystal packing on molecular geometry, offering valuable information for the development of new compounds with desired physical and chemical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antifungal and Anticonvulsant Activities
Further research explores the antifungal and anticonvulsant activities of derivatives, suggesting the potential of these compounds in developing new treatments for fungal infections and seizure disorders. These studies contribute to the understanding of the biological activities of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide derivatives and their possible therapeutic applications (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Safety And Hazards
The safety and hazards associated with “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” are not well-documented in the available literature. However, safety data sheets for related compounds provide some insight into potential hazards78.
将来の方向性
The future directions for research on this compound could include its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying it1. Additionally, it could be further explored as a novel scaffold for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi2.
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-4-5-13(2)16(10-12)17-11-24-19(20-17)21-18(22)14-6-8-15(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUMRHIRELUSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

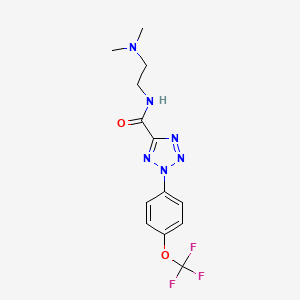
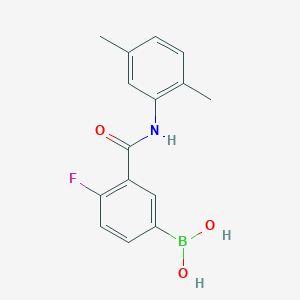
![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
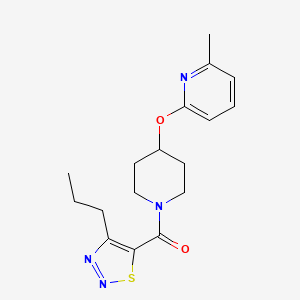
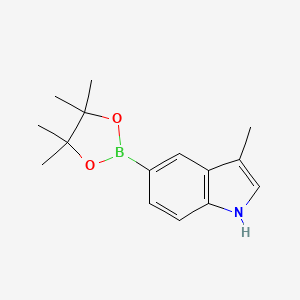
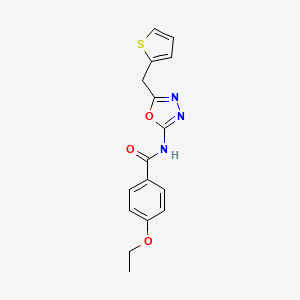
![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)
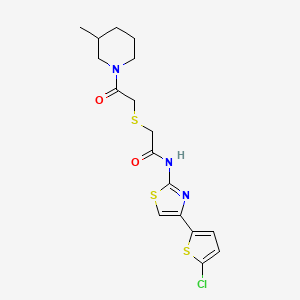
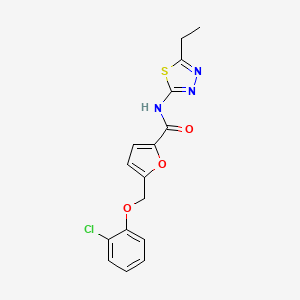
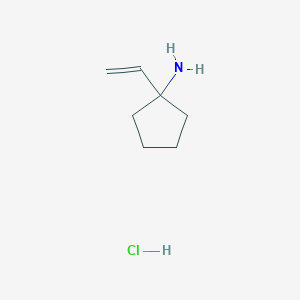
![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)
![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)
![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)